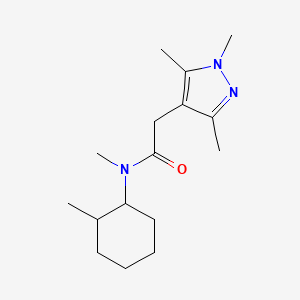
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as A-836,339, is a synthetic compound that acts as a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, neuropathic pain, and cancer.
Mecanismo De Acción
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes. Activation of CB2 receptors by N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide leads to the inhibition of inflammatory responses, modulation of pain perception, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also modulates pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of CB2 receptor activity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of novel formulations of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in various diseases, including cancer, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other signaling pathways in the body.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction between 2-methylcyclohexanone and ethyl 2-bromoacetate to form ethyl 2-(2-methylcyclohexyl)acetate. This intermediate is then reacted with N-methylhydroxylamine to form N-methyl-N-(2-methylcyclohexyl)acetamide. The final step involves the reaction between N-methyl-N-(2-methylcyclohexyl)acetamide and 1,3,5-trimethyl-4-bromopyrazole to form N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has potent analgesic effects in animal models of neuropathic pain. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-8-6-7-9-15(11)18(4)16(20)10-14-12(2)17-19(5)13(14)3/h11,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTZTHEPYGGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






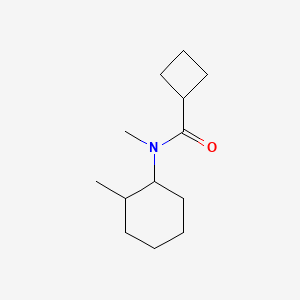
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
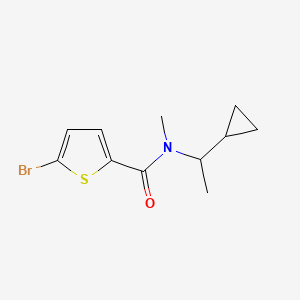
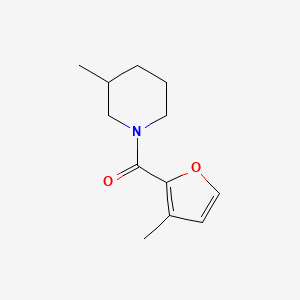
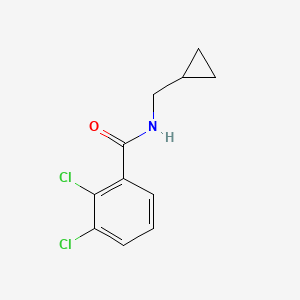
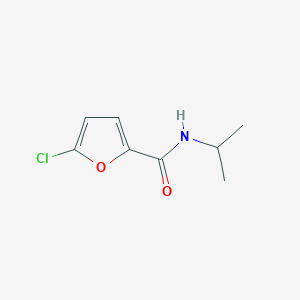
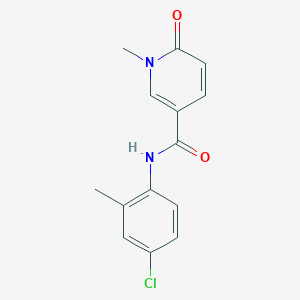
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
